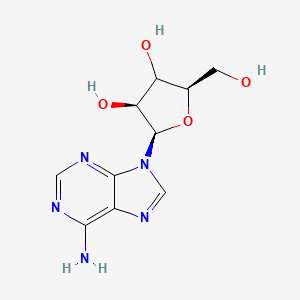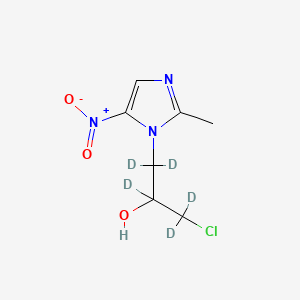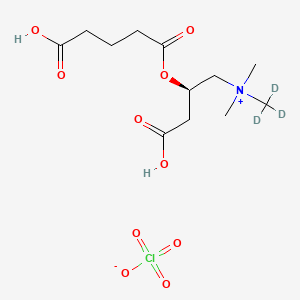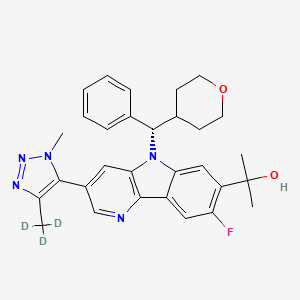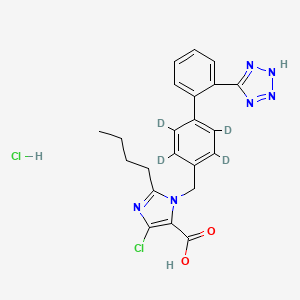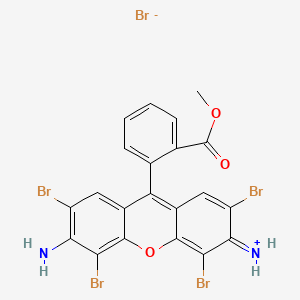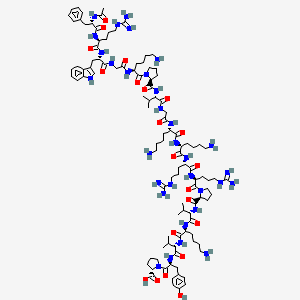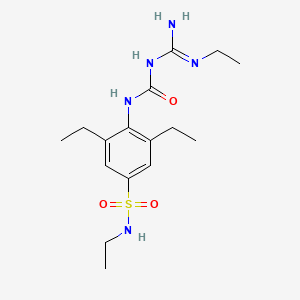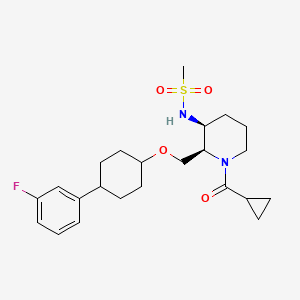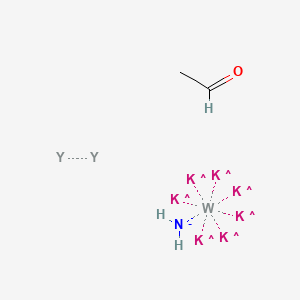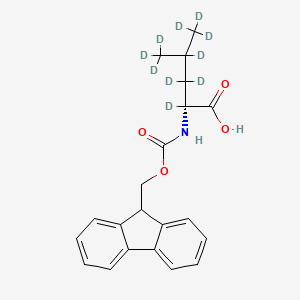
D-Leucine-N-fmoc-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Leucine-N-fmoc-d10: is a deuterium-labeled derivative of D-Leucine, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-N-fmoc-d10 involves the incorporation of deuterium into the D-Leucine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production methods are optimized to minimize costs and maximize efficiency .
化学反応の分析
Types of Reactions: D-Leucine-N-fmoc-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
科学的研究の応用
Chemistry: D-Leucine-N-fmoc-d10 is used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation. Its deuterium labeling allows for precise quantitation and analysis of peptides .
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and protein interactions. Its stable isotope labeling provides valuable insights into biological processes .
Medicine: The compound is used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals. Deuterium labeling helps in understanding the behavior of drugs in the body .
Industry: In industrial applications, this compound is used in the production of labeled compounds for various research and development purposes. Its unique properties make it valuable in the synthesis of complex molecules .
作用機序
The mechanism of action of D-Leucine-N-fmoc-d10 involves its incorporation into peptides and proteins. The deuterium labeling allows for precise tracking and analysis of these molecules in various biological and chemical processes. The compound interacts with molecular targets and pathways involved in protein synthesis and metabolism .
類似化合物との比較
- N- (9-Fluorenylmethoxycarbonyl)-L-leucine-d10
- Fmoc-Leu-OH-d10
- Fmoc-Ala-OH-2,3,3,3-d4
- Fmoc-Phe-OH-15N
Comparison: D-Leucine-N-fmoc-d10 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. Compared to similar compounds, it offers higher precision in quantitation and analysis, making it a valuable tool in scientific research .
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
(2R)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1/i1D3,2D3,11D2,13D,19D |
InChIキー |
CBPJQFCAFFNICX-GLMKPSESSA-N |
異性体SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


